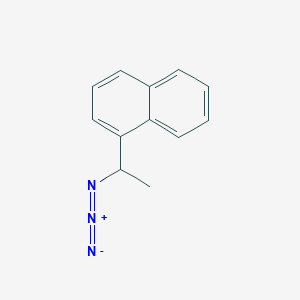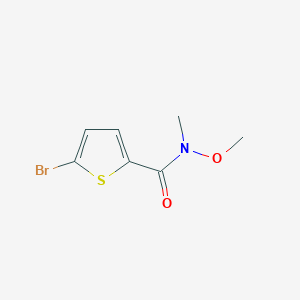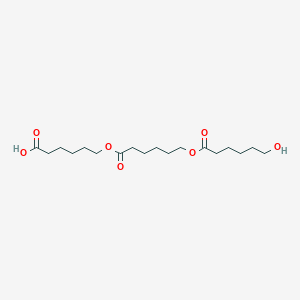
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is a complex organic compound with the molecular formula C18H32O7. This compound is characterized by its multiple ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid typically involves the esterification of hexanoic acid derivatives. One common method is the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process is favored for its sustainability and efficiency, avoiding the need for high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis starting from cyclohexane. The process includes oxidation, esterification, and purification steps to obtain the final product. The use of biocatalysts in industrial settings is also being explored to enhance yield and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers such as polycaprolactone.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in biosynthetic processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and degradability.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its behavior in biological and chemical systems. The compound’s ability to undergo hydrolysis and oxidation-reduction reactions makes it a versatile intermediate in various metabolic and synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler analog with a single carboxylic acid group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group, making it a precursor for the synthesis of more complex esters.
Polycaprolactone: A polymer derived from 6-hydroxyhexanoic acid, used in biodegradable plastics.
Uniqueness
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is unique due to its multiple ester and hydroxyl groups, which provide a higher degree of functionality compared to simpler analogs. This makes it particularly valuable in the synthesis of complex polymers and as an intermediate in various chemical and biological processes.
Eigenschaften
Molekularformel |
C18H32O7 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
6-[6-(6-hydroxyhexanoyloxy)hexanoyloxy]hexanoic acid |
InChI |
InChI=1S/C18H32O7/c19-13-7-1-5-11-17(22)25-15-9-3-6-12-18(23)24-14-8-2-4-10-16(20)21/h19H,1-15H2,(H,20,21) |
InChI-Schlüssel |
RDMFCAWPWRQZJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OCCCCCC(=O)OCCCCCC(=O)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



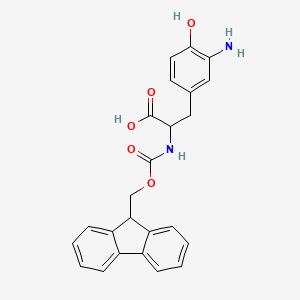
![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
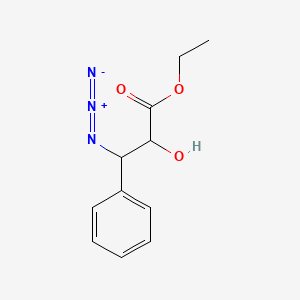
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
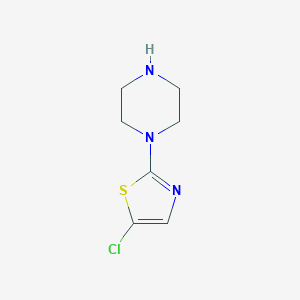
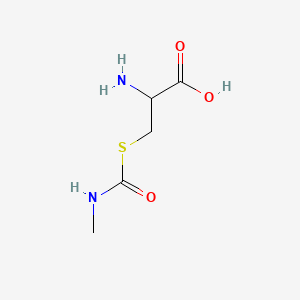
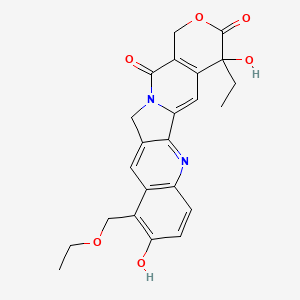
![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

![6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
